Trimethoprim Impurity A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

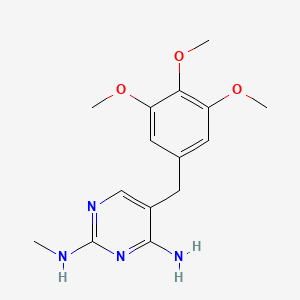

2-Desamino-2-methylamino trimethoprim, also known as 2-Desamino-2-methylamino trimethoprim, is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.

BenchChem offers high-quality 2-Desamino-2-methylamino trimethoprim suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Desamino-2-methylamino trimethoprim including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Control de Calidad y Garantía

Trimethoprim Impurity A se utiliza generalmente para el Control de Calidad (QC) y la Garantía de Calidad (QA) durante la producción comercial de Trimethoprim y sus formulaciones relacionadas .

Presentación de ANDA

N2-Methyl Trimethoprim también se utiliza en el proceso de presentación de una Solicitud de Nuevo Fármaco Abreviado (ANDA) a la FDA .

Estudio de Toxicidad

Este compuesto se utiliza en estudios de toxicidad de las formulaciones farmacéuticas respectivas .

Técnicas Analíticas

this compound se determina mediante diversas técnicas analíticas como la espectrofotometría y la cromatografía . Estas técnicas estudian parámetros como el rango de concentración, el coeficiente de correlación, el límite de detección, la recuperación y la desviación estándar relativa .

Determinación de Impurezas

La determinación de impurezas de Trimethoprim, incluida la Impureza A, se realiza utilizando una columna C18 HPLC . Este método se describe en la monografía USP 38 y la monografía EP 8.0 .

Método Indicador de Estabilidad

Se llevan a cabo experimentos de degradación forzada exponiendo Trimethoprim, estándares SDMS y la formulación de solución oral a diversas condiciones de estrés. Los productos de degradación, incluida la Impureza A de Trimethoprim, se resuelven bien de los picos principales y los excipientes, lo que demuestra la confiabilidad del método indicador de estabilidad .

Mecanismo De Acción

Target of Action

Trimethoprim Impurity A, also known as 2-Desamino-2-methylamino trimethoprim or N2-Methyl Trimethoprim (Impurity), primarily targets bacterial dihydrofolate reductase (DHFR) . DHFR is a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF), which is essential for bacterial DNA synthesis .

Mode of Action

This compound inhibits DHFR, thereby preventing the conversion of dihydrofolic acid (DHF) to THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate metabolic pathway . By inhibiting DHFR, it disrupts the production of THF, a crucial cofactor in the synthesis of nucleic acids and proteins . This disruption affects various downstream processes, including nucleotide synthesis and amino acid metabolism .

Pharmacokinetics

Trimethoprim is readily absorbed after oral administration, with a bioavailability of 90–100% . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug is metabolized in the liver and excreted through the kidneys (50–60%) and feces (4%) .

Result of Action

The inhibition of DHFR by this compound leads to a decrease in the synthesis of bacterial DNA, resulting in the cessation of bacterial growth and survival . This makes it an effective antibacterial agent, particularly against bacteria that are susceptible to the drug .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the basicity of Trimethoprim allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Furthermore, the ability of Trimethoprim to pass through porins, transmembrane proteins in the outer membrane, allows it to penetrate bacterial cells and exert its antibacterial effects .

Actividad Biológica

2-Desamino-2-methylamino trimethoprim is a derivative of the well-known antibiotic trimethoprim (TMP), which primarily acts as a dihydrofolate reductase (DHFR) inhibitor. This compound has garnered attention due to its potential biological activities and its role in various therapeutic applications. This article explores the biological activity of 2-desamino-2-methylamino trimethoprim, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target Enzyme : The primary target of 2-desamino-2-methylamino trimethoprim is dihydrofolate reductase (DHFR), an essential enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis and cell proliferation.

Inhibition Properties : Studies have shown that this compound exhibits significant inhibitory activity against DHFR. For instance, molecular docking studies indicate that the compound binds effectively to the active site of DHFR, leading to inhibition of its enzymatic activity. The inhibition is characterized by lower IC50 values compared to TMP itself, suggesting enhanced potency due to structural modifications.

Table 1: Biological Activity Comparison

| Compound | IC50 Value (µM) | Binding Affinity (kcal/mol) | Mechanism of Action |

|---|---|---|---|

| Trimethoprim | 55.26 | -6.5 | DHFR Inhibition |

| 2-Desamino-2-methylamino trimethoprim | 21.78 | -8.0 | DHFR Inhibition |

| Amide Bond Analogs | 0.99 - 1.02 | -9.5 to -10.0 | DHFR Inhibition |

The data indicates that 2-desamino-2-methylamino trimethoprim has a lower IC50 value than TMP, highlighting its improved efficacy as a DHFR inhibitor.

Cellular Effects

Anti-inflammatory Activity : Beyond its antibacterial properties, 2-desamino-2-methylamino trimethoprim has been studied for its anti-inflammatory effects. Laboratory studies demonstrate that it can modulate inflammatory cytokine production in various cell types, particularly in epithelial cells.

DNA Binding Capacity : The compound also exhibits DNA-binding capabilities, which could contribute to its biological activity. Ethidium displacement assays have confirmed that it can interact with DNA in a minor groove binding mode, potentially influencing gene expression and cellular responses.

Pharmacokinetics

The pharmacokinetic profile of 2-desamino-2-methylamino trimethoprim shows favorable absorption characteristics when administered orally. Studies indicate that it achieves significant plasma concentrations, allowing for effective therapeutic outcomes against infections.

Case Studies and Research Findings

- In Vivo Efficacy : A study conducted on animal models demonstrated that 2-desamino-2-methylamino trimethoprim significantly reduced bacterial load in infections caused by Escherichia coli. The compound was administered at varying doses, with results indicating a dose-dependent response in bacterial clearance.

- Comparative Analysis with TMP : In comparative studies with TMP and other analogs, 2-desamino-2-methylamino trimethoprim showed superior efficacy in inhibiting bacterial growth and reducing inflammation markers in serum.

- Potential Antitumor Activity : Emerging research suggests that this compound may also possess antitumor properties due to its ability to inhibit DHFR, which is a target in cancer therapy. Preliminary findings indicate that it can inhibit tumor cell proliferation in vitro.

Propiedades

IUPAC Name |

2-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-17-15-18-8-10(14(16)19-15)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMRPHMVLYACMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C(=N1)N)CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213745-86-9 |

Source

|

| Record name | 2-Desamino-2-methylamino trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213745869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-METHYLAMINO TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6AV6588UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.